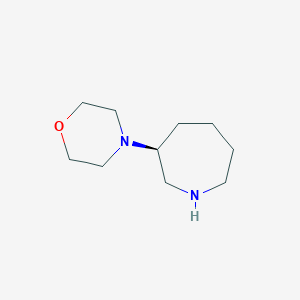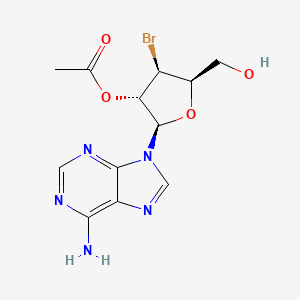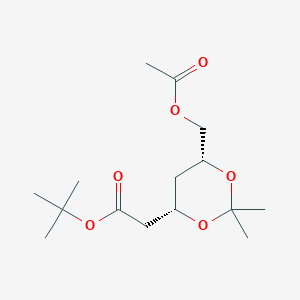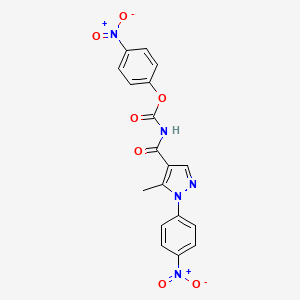
N~2~,N~2~-Diethyl-N~4~,N~6~-dihydroxy-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine is a chemical compound with the molecular formula C7H14N6O2 and a molecular weight of 214.23 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . This method takes advantage of the decrease in reactivity with the number of substituents, allowing for controlled nucleophilic substitution .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial applications, involving the use of cyanuric chloride and appropriate nucleophiles under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring undergoes substitution with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted triazines .
Scientific Research Applications
N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can act as catalysts in various chemical reactions . Additionally, its ability to undergo nucleophilic substitution allows it to interact with a wide range of biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Melamine: A triazine derivative used in the production of resins and plastics.
Cyanuric chloride: A precursor for the synthesis of various triazine derivatives.
1,3,5-Triazine-2,4,6-triamine: Known for its applications in agriculture and materials science.
Uniqueness
N2,N2-Diethyl-N4,N6-dihydroxy-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
33901-81-4 |
|---|---|
Molecular Formula |
C7H14N6O2 |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
N-[4-(diethylamino)-6-(hydroxyamino)-1,3,5-triazin-2-yl]hydroxylamine |
InChI |
InChI=1S/C7H14N6O2/c1-3-13(4-2)7-9-5(11-14)8-6(10-7)12-15/h14-15H,3-4H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
RODAXCQJQDMNSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NO)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)










